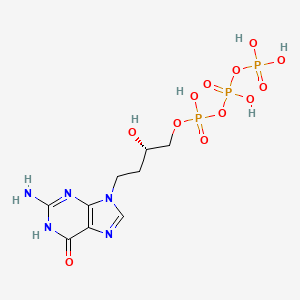
CATIONIC STARCH PHOSPHATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cationic starch phosphate is a modified starch that has been chemically treated to introduce both cationic (positively charged) and phosphate groups into the starch molecules. This dual modification enhances the starch’s properties, making it useful in various industrial applications. The cationic groups improve the starch’s ability to bind to negatively charged surfaces, while the phosphate groups enhance its water absorption and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cationic starch phosphate involves two main steps: cationization and phosphorylation.
-
Cationization: : This process involves reacting native starch with a cationizing agent such as 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC). The reaction typically occurs in an aqueous medium with the addition of sodium hydroxide to maintain an alkaline pH. The reaction conditions, such as temperature (usually between 25°C and 55°C) and the ratio of reagents, are carefully controlled to achieve the desired degree of substitution .
-
Phosphorylation: : The cationized starch is then treated with a phosphorylating agent, such as sodium tripolyphosphate or sodium trimetaphosphate. This reaction also occurs in an aqueous medium, often under alkaline conditions. The temperature and reaction time are optimized to ensure efficient incorporation of phosphate groups into the starch molecules .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure consistent quality and efficiency. The starch is first cationized in large reactors, followed by phosphorylation in a separate reactor. The modified starch is then purified, dried, and milled to the desired particle size for various applications .
Chemical Reactions Analysis
Types of Reactions
Cationic starch phosphate undergoes several types of chemical reactions, including:
-
Substitution Reactions:
-
Hydrolysis: : Under acidic or enzymatic conditions, this compound can undergo hydrolysis, breaking down the starch molecules into smaller fragments .
-
Crosslinking: : The phosphate groups can participate in crosslinking reactions, forming bridges between starch molecules and enhancing the structural integrity of the modified starch .
Common Reagents and Conditions
Cationizing Agents: 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC), epichlorohydrin, quaternary ammonium salts.
Phosphorylating Agents: Sodium tripolyphosphate, sodium trimetaphosphate.
Reaction Conditions: Alkaline pH, temperatures between 25°C and 55°C, controlled reaction times.
Major Products Formed
The primary products formed from these reactions are this compound molecules with varying degrees of substitution and crosslinking, depending on the reaction conditions and reagents used .
Scientific Research Applications
Cationic starch phosphate has a wide range of applications in scientific research and industry:
Paper Industry: Used as a wet-end additive to improve paper strength, retention of fines, and drainage.
Water Treatment: Acts as a flocculant to remove heavy metal ions and other contaminants from wastewater.
Textile Industry: Serves as a binder and sizing agent to improve fabric strength and texture.
Biomedical Applications: Investigated for its potential use in drug delivery systems and wound healing due to its biocompatibility and ability to form hydrogels.
Food Industry: Used as a thickener, stabilizer, and emulsifier in various food products.
Mechanism of Action
The mechanism of action of cationic starch phosphate involves its ability to interact with negatively charged surfaces and molecules. The cationic groups on the starch molecules bind to negatively charged particles, such as cellulose fibers in paper or contaminants in water. The phosphate groups enhance the water absorption and stability of the starch, allowing it to form strong, stable complexes with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Cationic Starch: Modified with only cationic groups, used primarily in the paper and textile industries.
Phosphorylated Starch: Modified with only phosphate groups, used as a thickener and stabilizer in food products.
Oxidized Starch: Modified by introducing carbonyl and carboxyl groups, used as a binder and coating agent.
Uniqueness
Cationic starch phosphate is unique in that it combines the properties of both cationic and phosphorylated starches. This dual modification enhances its binding capacity, water absorption, and stability, making it more versatile and effective in various applications compared to its singly modified counterparts .
Properties
CAS No. |
101981-91-3 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



